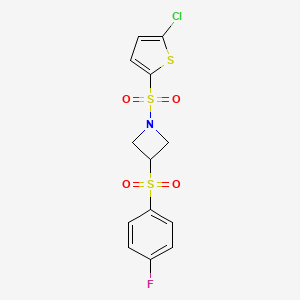

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

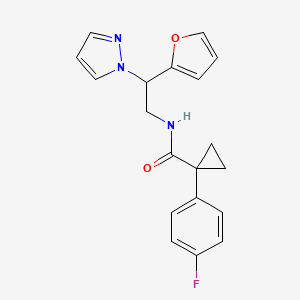

The compound “1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine” is a complex organic molecule that contains several functional groups. It has a three-membered azetidine ring, which is a type of heterocycle. The molecule also contains two sulfonyl groups attached to a chlorothiophene and a fluorophenyl group .

Molecular Structure Analysis

The molecule contains an azetidine ring, which is a strained three-membered ring. This could potentially make the molecule more reactive. The sulfonyl groups are electron-withdrawing, which could affect the reactivity of the molecule .科学的研究の応用

Lead Optimization in Antithrombotic Agents

The compound 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine is related to a class of sulfonamide derivatives that have been explored for their potential in medical applications. A notable study in this area is the lead optimization of ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor, which is crucial for antithrombotic effects. This research demonstrated the significance of shifting from 5-chlorothienyl to benzyl sulfonamides to enhance potency in platelet aggregation assays. Although azetidines showed a higher clearance compared to piperidines, both classes were effective in inhibiting ADP-induced platelet aggregation, indicating their potential as antithrombotic agents (Bach et al., 2013).

Synthesis of Fluorine-Containing Heterocycles

Another study explored the synthesis of fluorine-containing 3,3-disubstituted oxetanes and alkylidene oxetanes, utilizing a process that enables the creation of new precursors of fluorinated four-membered rings. This includes the use of azetidines as intermediates, showcasing the versatility of such compounds in synthesizing novel heterocyclic structures with potential pharmacological applications (Laporte et al., 2015).

Anticonvulsant and Cerebrovasodilatory Effects

Research on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, closely related to the chemical structure , has shown that these compounds exhibit significant anticonvulsant activities. Particularly, sulfones with halo substituents displayed the highest activity, suggesting the therapeutic potential of such derivatives in treating convulsive disorders and enhancing cerebral blood flow without inducing excessive diuresis (Barnish et al., 1981).

Applications in Nicotinic Acetylcholine Receptor Binding

The compound 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a derivative within the same chemical family, has been investigated for its binding properties to nicotinic acetylcholine receptors (nAChR). This research highlights the potential of azetidine-based compounds in developing new imaging agents for studying nAChR distribution and function in the brain, contributing to the understanding of neurological diseases and potential therapeutic targets (Doll et al., 1999).

Quinolone Antibiotics Synthesis

A study on the utilization of azetidine derivatives for synthesizing new quinolone antibiotics demonstrated the potential of incorporating such structures into antibiotic development. The research showed that azetidine derivatives could be effectively introduced into the C7 position of a quinolone nucleus, leading to compounds with enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing the relevance of azetidine derivatives in antibiotic synthesis (Ikee et al., 2008).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-3-(4-fluorophenyl)sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFNO4S3/c14-12-5-6-13(21-12)23(19,20)16-7-11(8-16)22(17,18)10-3-1-9(15)2-4-10/h1-6,11H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDZSTBWXYHKLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2776313.png)

![N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2776315.png)

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2776317.png)

![(Z)-5-nitro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2776320.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2776327.png)

![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2776331.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid](/img/structure/B2776333.png)